molecular formula C9H8N2O3 B2748711 Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate CAS No. 1393557-42-0

Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate

Cat. No. B2748711
CAS RN: 1393557-42-0
M. Wt: 192.174
InChI Key: KGCSOFNXCXOOQO-UHFFFAOYSA-N
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Description

“Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate” seems to be a complex organic compound. Pyrrolopyrazine, a related scaffold, contains pyrrole and pyrazine rings and is known to exhibit various biological activities .


Synthesis Analysis

While specific synthesis methods for the requested compound were not found, pyrrolopyrazine derivatives can be synthesized through various routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate and its derivatives have been the subject of various synthetic studies, exploring novel methods of synthesis and functionalization. For instance, Toja et al. (1986) synthesized a series of pyrrolopyridine analogs starting from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, highlighting their potential in creating diverse chemical structures (Toja et al., 1986). Similarly, Grigor’ev et al. (2017) investigated cascade heterocyclization reactions involving 2-Acyl-1,1,3,3-tetracyanopropenides (ATCN), leading to the formation of compounds including pyrrolo[3,4-c]pyridine derivatives (Grigor’ev et al., 2017).

Biological Activity

The biological activity of this compound derivatives is an area of interest. Ikaunieks et al. (2015) developed synthetic protocols for sulfonamide-based pyrrolo[3,4-c]pyridines, which could have potential applications in medicinal chemistry (Ikaunieks et al., 2015). Moreover, compounds synthesized from pyrrolopyridine derivatives have shown antibacterial activity, as demonstrated by Toja et al. (1986) (Toja et al., 1986).

Material Science and Spectroscopy

These compounds have also found applications in material science and spectroscopy. For example, Bahgat et al. (2009) conducted detailed spectroscopic investigations on pyrazolo-pyridine derivatives, which are structurally similar, revealing insights into their electronic properties (Bahgat et al., 2009).

properties

IUPAC Name

methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)7-2-6-5(3-10-7)4-11-8(6)12/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCSOFNXCXOOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2CNC(=O)C2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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